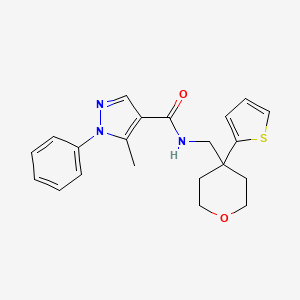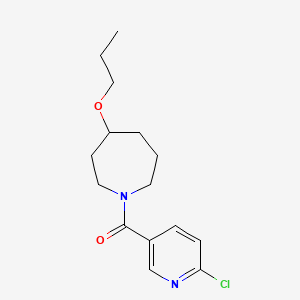![molecular formula C29H32N2O6S2 B2687703 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane CAS No. 447410-61-9](/img/structure/B2687703.png)
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane, also known as BED, is a synthetic compound that has been widely used in scientific research due to its unique properties. BED is a diazepane derivative that contains two naphthalene sulfonate groups, which provide it with high solubility in water and other polar solvents. BED has been shown to have several biochemical and physiological effects, making it a valuable tool in various research fields.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is based on its ability to bind to metal ions and to cross-link proteins and nucleic acids. When 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane binds to metal ions, it undergoes a conformational change that results in the emission of fluorescence. The cross-linking of proteins and nucleic acids by 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been shown to stabilize their interactions and to facilitate their study.
Biochemical and Physiological Effects:
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been shown to have several biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase. 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has several advantages for use in lab experiments, including its high solubility in water and other polar solvents, its ability to detect metal ions, and its ability to cross-link proteins and nucleic acids. However, 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane also has some limitations, including its complex synthesis process and the need for specialized equipment for its use.
Orientations Futures
There are several future directions for the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane in scientific research. One area of research is the development of new fluorescent probes based on the 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane structure for the detection of other metal ions and biomolecules. Another area of research is the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane as a therapeutic agent for the treatment of diseases related to oxidative stress. Additionally, the use of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane as a cross-linking agent for the study of protein-protein and protein-DNA interactions may lead to new insights into the mechanisms of disease.
Méthodes De Synthèse
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane can be synthesized using a multi-step reaction process that involves the condensation of two naphthalene sulfonate derivatives with a diazepane core. The synthesis of 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane is a complex process that requires advanced knowledge of organic chemistry and specialized equipment. The purity of the final product is critical for its use in scientific research.
Applications De Recherche Scientifique
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as zinc and copper, in biological samples. 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has also been used as a cross-linking agent for proteins and nucleic acids, which has facilitated the study of protein-protein and protein-DNA interactions. Additionally, 1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane has been used as a fluorescent tag for the imaging of live cells and tissues.
Propriétés
IUPAC Name |
1,4-bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S2/c1-3-36-26-14-16-28(24-12-7-5-10-22(24)26)38(32,33)30-18-9-19-31(21-20-30)39(34,35)29-17-15-27(37-4-2)23-11-6-8-13-25(23)29/h5-8,10-17H,3-4,9,18-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAUQBMYZWDQER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCN(CC3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(4-ethoxynaphthalen-1-yl)sulfonyl]-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

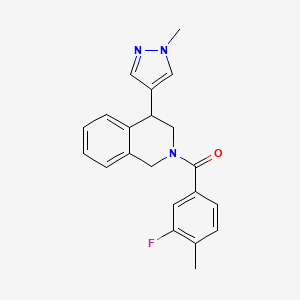
![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)
![8-Phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2687623.png)
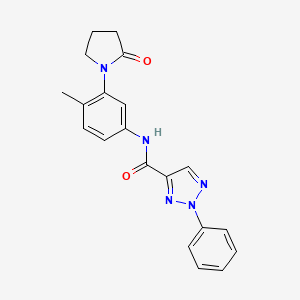
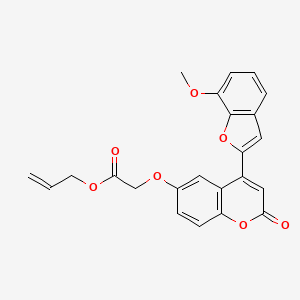
![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2687630.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2687632.png)
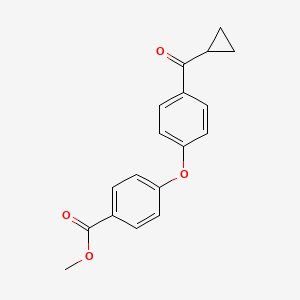
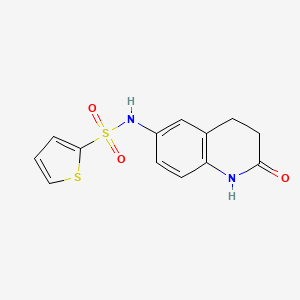
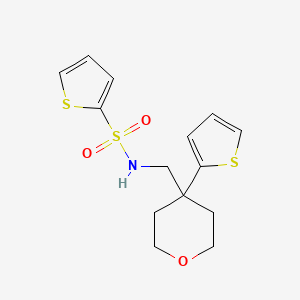
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2687638.png)
